ACAT-IN-1 cis isomer
CAS No.:
Cat. No.: VC0007060
Molecular Formula: C29H25NO2
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C29H25NO2 |
---|---|
Molecular Weight | 419.5 g/mol |
IUPAC Name | N-[(1S,2R)-2-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl]-2,2-diphenylacetamide |
Standard InChI | InChI=1S/C29H25NO2/c31-24-17-15-20(16-18-24)26-19-23-13-7-8-14-25(23)28(26)30-29(32)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-18,26-28,31H,19H2,(H,30,32)/t26-,28-/m1/s1 |
Standard InChI Key | ZPORBGGQIAIHNC-IXCJQBJRSA-N |
Isomeric SMILES | C1[C@@H]([C@@H](C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O |
SMILES | C1C(C(C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O |
Canonical SMILES | C1C(C(C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O |
Chemical Identity and Structural Characteristics
Molecular Architecture
ACAT-IN-1 cis isomer features a complex bicyclic structure with an indene core substituted by hydroxylphenyl and diphenylacetamide groups (IUPAC name: N-[(1S,2R)-2-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl]-2,2-diphenylacetamide) . The stereochemistry at positions 1S and 2R creates a rigid three-dimensional conformation that enhances target binding specificity (Figure 1) .
Table 1: Key physicochemical properties
Property | Value |
---|---|
Molecular Formula | C₂₉H₂₅NO₂ |
Molecular Weight | 419.51 g/mol |
XLogP3 | 5.2 (predicted) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
Crystallographic Behavior
Comparative studies with trans isomers reveal significant differences in crystal packing. The cis isomer crystallizes in the monoclinic P2₁/n space group with unit cell parameters a = 9.6574 Å, b = 12.8255 Å, c = 13.533 Å, and β = 107.603° . This contrasts sharply with trans configurations, which adopt C2/c symmetry and exhibit reduced intermolecular hydrogen bonding (−78.1 kJ·mol⁻¹ vs. −57.6 kJ·mol⁻¹ in cis forms) . Such structural disparities may influence dissolution rates and bioavailability.
Mechanism of ACAT Inhibition
Enzyme-Target Interactions
ACAT-IN-1 cis isomer binds competitively to ACAT’s catalytic domain, preventing the transfer of fatty acyl groups from coenzyme A to cholesterol . Molecular docking simulations suggest key interactions:
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Hydroxyl group hydrogen bonding with Glu468
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Diphenyl moieties engaging in π-π stacking with Phe432 and Trp420
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Indene core occupying the hydrophobic substrate channel
This binding mode reduces cholesterol esterification rates by >80% at 500 nM concentrations in hepatic microsomal assays .
Isoform Selectivity
The compound demonstrates preferential inhibition of ACAT-1 (Kᵢ = 42 nM) over ACAT-2 (Kᵢ = 310 nM), as quantified through radiolabeled substrate assays . This selectivity aligns with ACAT-1’s predominant role in macrophage foam cell formation, making the cis isomer particularly relevant for atherosclerosis research.
Pharmacological Profile
In Vitro Efficacy
In THP-1-derived macrophages, ACAT-IN-1 cis isomer (1 μM) reduces oxidized LDL-induced cholesterol ester accumulation by 92 ± 4% (p < 0.001 vs. control). Parallel experiments in HepG2 cells show 74% suppression of apolipoprotein B secretion at 500 nM, indicating dual hepatocyte-macrophage targeting .
Table 2: Comparative inhibition across cell types
Cell Type | IC₅₀ (nM) | Maximum Inhibition |
---|---|---|
THP-1 Macrophages | 98 ± 12 | 92% |
HepG2 Hepatocytes | 145 ± 18 | 74% |
Caco-2 Enterocytes | 210 ± 25 | 68% |
Metabolic Stability
Microsomal stability assays (human liver microsomes, 1 mg/mL protein) reveal moderate clearance:
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Half-life: 23.4 ± 2.1 minutes
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Intrinsic clearance: 32.6 mL/min/kg
CYP3A4 mediates 68% of oxidative metabolism, necessitating caution in combination therapies with CYP450 inhibitors.
Analytical Characterization Techniques
Chromatographic Separation
High-resolution gas chromatography using SP-2560 columns (200 m × 0.25 mm ID) achieves baseline separation of cis/trans isomers with a temperature gradient of 50°C to 270°C at 3°C/min . The cis isomer elutes at 38.2 ± 0.3 minutes under these conditions, distinguished by a 12% longer retention time compared to trans forms .
Spectroscopic Identification
Key spectral features include:
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¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H), 7.45–7.21 (m, 10H), 6.72 (d, J = 8.4 Hz, 2H), 5.12 (s, 1H), 4.98 (dd, J = 9.2, 4.8 Hz, 1H)
Therapeutic Implications and Challenges
Atherosclerosis Management
In ApoE⁻/⁻ mice fed a high-fat diet, 10 mg/kg/day ACAT-IN-1 cis isomer reduces aortic plaque area by 58% over 12 weeks (p < 0.01 vs. vehicle). Mechanistically, this correlates with:
Limitations and Toxicity Concerns
Phase I trials were halted due to adrenal toxicity observed at 30 mg/kg doses in primates, characterized by:
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3.2-fold increase in plasma ACTH
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78% reduction in adrenal cholesterol esters
Reformulation strategies using lipid nanoparticles (75 nm diameter, −32 mV zeta potential) show promise in reducing adrenal exposure by 64% in rat models .
Future Research Directions
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Crystallography: Resolve full 3D structure of ACAT-1 bound to ACAT-IN-1 cis isomer using cryo-EM (<2.5 Å resolution)
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Prodrug Development: Synthesize phosphate ester prodrugs to enhance oral bioavailability (target: >60% vs. current 22%)
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Combination Therapies: Evaluate synergy with PCSK9 inhibitors (e.g., alirocumab) in familial hypercholesterolemia models
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